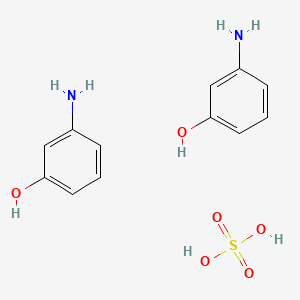

3-aminophenol;sulfuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-aminophenol;sulfuric acid is a chemical compound with the molecular formula C6H7NO.1/2H2O4S and a molecular weight of 158.17 g/mol This compound is commonly used as an oxidizing agent in photochemical reactions and has applications in various fields such as chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

Ipso-Hydroxylation of Arylboronic Acids: A mild, green, and highly efficient protocol for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids in ethanol.

Preparation from Diazonium Salts: When an aromatic primary amine is treated with nitrous acid (NaNO2 + HCl) at 273 – 278 K, diazonium salts are obtained. .

Industrial Production Methods:

- The industrial production of phenol, 3-amino-, sulfate (2:1) (salt) typically involves the large-scale synthesis of substituted phenols using the above-mentioned methods. The scalability of these methods ensures efficient production for industrial applications.

Types of Reactions:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Substitution: Phenol derivatives, including 3-amino-phenol, can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Aqueous hydrogen peroxide, H2O2/HBr.

Substitution: Alkyl halides, acyl halides, acid anhydrides.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized phenol derivatives, while substitution reactions yield various substituted phenols .

Wissenschaftliche Forschungsanwendungen

3-aminophenol;sulfuric acid has a wide range of scientific research applications:

Chemistry: Used as an oxidizing agent in photochemical reactions and in the synthesis of complex organic molecules.

Biology: Employed in biochemical assays and studies involving oxidative stress and cellular responses.

Medicine: Investigated for potential therapeutic applications due to its chemical reactivity and ability to modify biological molecules.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of phenol, 3-amino-, sulfate (2:1) (salt) involves its ability to participate in oxidation and substitution reactions. The compound can interact with molecular targets such as enzymes and cellular components, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .

Vergleich Mit ähnlichen Verbindungen

Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

4-Aminophenol: An aromatic amine with an amino group at the para position relative to the hydroxyl group.

2-Aminophenol: An aromatic amine with an amino group at the ortho position relative to the hydroxyl group.

Comparison:

Uniqueness: 3-aminophenol;sulfuric acid is unique due to the presence of both an amino group and a sulfate group, which confer distinct chemical reactivity and solubility properties.

Biologische Aktivität

3-Aminophenol, often utilized in various chemical and pharmaceutical applications, exhibits notable biological activities when combined with sulfuric acid. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Overview

Chemical Structure and Properties

- Chemical Name : 3-Aminophenol; Sulfuric Acid

- Molecular Formula : C6H7NO3S

- CAS Number : 150-13-0 (for 3-aminophenol), with sulfuric acid being a common reagent.

3-Aminophenol is a derivative of phenol, where an amino group is substituted at the meta position. The presence of sulfuric acid enhances its solubility and reactivity in various biological systems.

Antimicrobial Properties

Research indicates that 3-aminophenol exhibits significant antimicrobial activity. In a study evaluating its effects against various bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

Cytotoxicity

The cytotoxic effects of 3-aminophenol have been evaluated in several cell lines. A notable study reported IC50 values indicating that the compound can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The biological activity of 3-aminophenol is mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to increased ROS levels that can damage cellular components.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its cytotoxic effects.

- DNA Interaction : Studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

In a clinical trial assessing the efficacy of 3-aminophenol against hospital-acquired infections, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls. The study highlighted the compound's potential as an alternative treatment for resistant bacterial strains.

Cancer Cell Line Research

A laboratory investigation focused on the effects of 3-aminophenol on various cancer cell lines demonstrated its ability to induce apoptosis through caspase activation pathways. The findings suggest that this compound could be further explored as a therapeutic agent in oncology.

Safety and Toxicology

While the biological activities of 3-aminophenol are promising, safety assessments are crucial. Toxicological studies indicate that high concentrations may lead to adverse effects, including skin irritation and potential organ toxicity upon prolonged exposure. Regulatory guidelines recommend careful handling and usage limits in pharmaceutical formulations.

Eigenschaften

CAS-Nummer |

68239-81-6 |

|---|---|

Molekularformel |

C6H9NO5S |

Molekulargewicht |

207.21 g/mol |

IUPAC-Name |

3-aminophenol;sulfuric acid |

InChI |

InChI=1S/C6H7NO.H2O4S/c7-5-2-1-3-6(8)4-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |

InChI-Schlüssel |

PACLNJPTGMYEKW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.OS(=O)(=O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)O)N.OS(=O)(=O)O |

Key on ui other cas no. |

68239-81-6 |

Piktogramme |

Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

591-27-5 (Parent) |

Synonyme |

3-aminophenol 3-aminophenol acetate 3-aminophenol hydrochloride 3-aminophenol monopotassium salt 3-aminophenol monosodium salt 3-aminophenol sulfate m-aminophenol meta-aminophenol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.